molecular formula C15H16N2O3 B2694923 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-methyloxime CAS No. 338762-08-6

2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-methyloxime

Cat. No. B2694923
CAS RN: 338762-08-6
M. Wt: 272.304
InChI Key: DQZARWXLLYEZPO-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-methyloxime is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.304. The purity is usually 95%.
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Scientific Research Applications

Dual C–H Functionalization

The process of dual C–H bond functionalization has been explored using amines such as 1,2,3,4-tetrahydroisoquinoline, which undergo redox-neutral annulations with alkylquinoline carbaldehydes and their pyridine analogues. Acetic acid acts as the sole promoter of these transformations, indicating a pathway for constructing complex heterocyclic compounds from simpler precursors (Zhengbo Zhu & D. Seidel, 2017).

Synthesis of Pyridoimidazoisoquinolines

A one-pot three-component synthesis has been developed for creating pyridoimidazoisoquinolines, utilizing benzene-1,2-dicarbaldehyde, trimethylsilylcyanide, and various pyridin-2-amines. This process, facilitated by a superparamagnetic nano-Fe3O4@SiO2 anchored sulfuric acid catalyst, highlights the versatility of heterocyclic compounds in organic synthesis (A. Maleki, 2014).

Drug Delivery Through the Blood-Brain Barrier

The ability to deliver quaternary pyridinium salts through the blood-brain barrier in a dihydropyridine prodrug form has been studied. This approach suggests a method for specific drug delivery to the brain, potentially relevant for neurological therapeutic agents (N. Bodor, R. G. Roller, & S. Selk, 1978).

Water-Mediated Hydroamination

The synthesis of methylimidazo[1,2-a]pyridines and related heterocycles can be performed in water without deliberate addition of a catalyst. This environmentally friendly method signifies the potential for greener synthesis routes in heterocyclic chemistry (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).

Nickel(II) Complexes of Aromatic Aldehyde Oximes

Research into the electronic and infrared spectra of nickel(II) complexes with pyridine and isoquinoline carbaldehyde oximes provides insight into coordination chemistry and the structural properties of metal complexes. Such studies contribute to the understanding of metal-ligand interactions and their potential applications in catalysis and material science (G. Lees, F. Holmes, A. Underhill, & D. Powell, 1971).

properties

IUPAC Name

3-[(E)-methoxyiminomethyl]-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-20-16-9-12-14(18)8-13-11-5-3-2-4-10(11)6-7-17(13)15(12)19/h2-5,9,12-13H,6-8H2,1H3/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZARWXLLYEZPO-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1C(=O)CC2C3=CC=CC=C3CCN2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1C(=O)CC2C3=CC=CC=C3CCN2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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